

Solubility & Stability Profile of 2-(Chloromethyl)quinazoline: A Technical Guide

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Compound of Interest

Compound Name: 2-(Chloromethyl)quinazoline

CAS No.: 6148-18-1

Cat. No.: B1630927

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Executive Summary

2-(Chloromethyl)quinazoline (CAS 6148-18-1) is a critical electrophilic intermediate used primarily in the synthesis of bioactive quinazoline derivatives (e.g., EGFR inhibitors, CysLT1 antagonists). Its utility is defined by the high reactivity of the chloromethyl group; however, this same reactivity imposes strict constraints on solvent selection.

Key Insight: The solubility of this compound cannot be decoupled from its stability. While highly soluble in polar protic solvents like methanol, it undergoes slow solvolysis, necessitating a trade-off between solubility power and chemical integrity. This guide provides the data and protocols required to navigate that trade-off.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for solvent screening. **2-(Chloromethyl)quinazoline** is a lipophilic, weak base.

Property	Value / Description	Implication for Solubility
CAS Number	6148-18-1	Unique identifier (Distinct from 4-methyl analog)
Molecular Formula	C ₉ H ₇ ClN ₂	Aromatic, planar structure
LogP (Predicted)	~3.90	Highly lipophilic; prefers non-polar/chlorinated solvents
pKa (Predicted)	~1.8 - 2.0 (N-1)	Weak base; protonates in strong acids, increasing aqueous solubility
Physical State	White to yellow powder	Crystalline lattice energy requires moderate polarity to break

Solubility Landscape

The following data synthesizes experimental observations and structural analog analysis (specifically the 4-methyl derivative, CAS 109113-72-6) to provide a reliable solubility map.

Solvent Classifications[2]

Class A: High Solubility / High Stability (Recommended for Stock Solutions)

These solvents dissolve the compound readily (>50 mg/mL) and are chemically inert toward the alkyl chloride moiety.

- Dichloromethane (DCM): Excellent solubility due to dispersion interactions. Ideal for extractions.
- Dimethyl Sulfoxide (DMSO) & DMF: High solubility (>100 mg/mL). Caution: DMSO can act as an oxidant at high temperatures; keep <50°C.
- Tetrahydrofuran (THF): Good solubility; suitable for anhydrous reactions.

Class B: High Solubility / Conditional Stability (Process Solvents)

Soluble, but potential for side reactions (solvolysis) over time or with heat.

- Methanol / Ethanol: Good solubility, especially when warm.
 - Risk:[1] Slow conversion to 2-(methoxymethyl)quinazoline (ether formation) or solvolysis.
 - Use Case: Short-term reaction solvents (e.g., aminations) or recrystallization (if cooled rapidly).
- Acetone: Moderate to high solubility. Avoid strong bases which may trigger aldol-like side reactions with the solvent.

Class C: Low Solubility (Anti-Solvents)

- Water: Practically insoluble (<1 g/L) at neutral pH. Rapidly hydrolyzes at elevated temperatures.
- Hexanes / Cyclohexane: Very low solubility. Excellent anti-solvents for precipitation.

Quantitative Solubility Estimates (Extrapolated)

Data extrapolated from 4-methyl analog trends and LogP correlation.

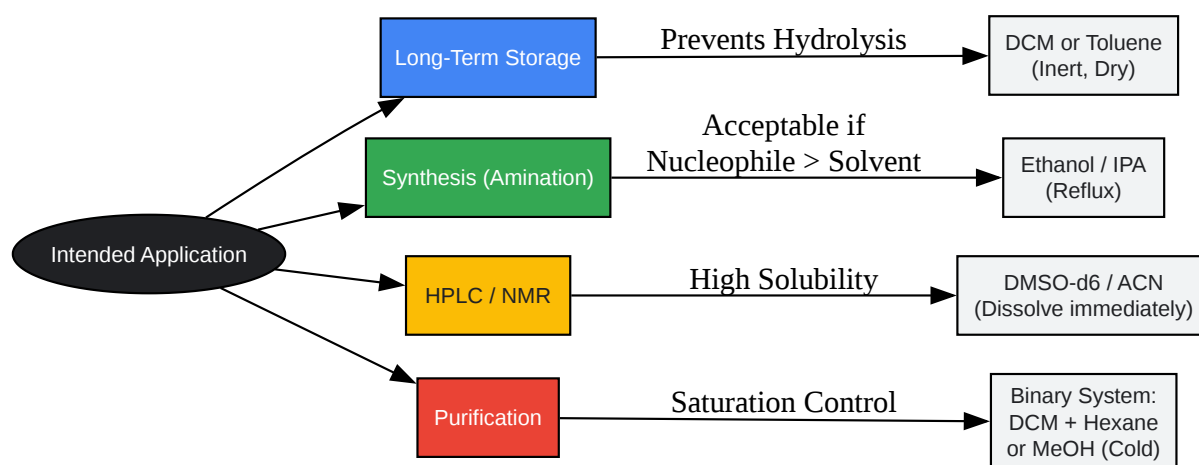
Solvent	Solubility (25°C)	Solubility (60°C)	Stability Rating
Dichloromethane	> 100 mg/mL	N/A (Boils)	★★★★★ (Stable)
Methanol	20 - 40 mg/mL	> 100 mg/mL	★★☆☆☆ (Risk of solvolysis)
Acetonitrile	30 - 50 mg/mL	> 80 mg/mL	★★★★☆ (Stable)
Toluene	10 - 20 mg/mL	> 60 mg/mL	★★★★★ (Stable)
Water (pH 7)	< 0.5 mg/mL	Decomposes	☆☆☆☆☆ (Unstable)

Stability & Reactivity Logic

The chloromethyl group is a "soft" electrophile. Solvent choice dictates the reaction pathway.

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application, balancing solubility against the risk of degradation.



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Figure 1: Solvent Selection Decision Matrix. Blue paths indicate high stability requirements; Red paths indicate controlled reactivity.

Degradation Pathways[3]

- Hydrolysis: In the presence of water (even atmospheric moisture), the $-\text{CH}_2\text{Cl}$ group converts to $-\text{CH}_2\text{OH}$ (2-(hydroxymethyl)quinazoline). This is accelerated by heat and bases.
- Dimerization: In concentrated solutions with nucleophilic impurities, self-alkylation can occur.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent lot before scaling up.

- Preparation: Dry a 20 mL scintillation vial and weigh it ().

- Saturation: Add 100 mg of **2-(Chloromethyl)quinazoline** to the vial.
- Solvent Addition: Add 1.0 mL of the target solvent.
- Equilibration: Vortex for 5 minutes at 25°C. If fully dissolved, add more solid until a suspension persists.
- Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial ().
- Evaporation: Evaporate the solvent under a stream of nitrogen (do not use heat >40°C to avoid degradation).
- Measurement: Weigh the dried residue ().
- Calculation: Solubility () in mg/mL = .

Protocol B: Recrystallization (Purification)

Recommended solvent system: Dichloromethane / Hexane or Isopropanol.

- Dissolution: Dissolve crude **2-(Chloromethyl)quinazoline** in the minimum amount of DCM at room temperature.
- Filtration: Filter to remove insoluble inorganic salts.
- Precipitation: Slowly add Hexane (anti-solvent) with stirring until the solution becomes cloudy.
- Crystallization: Cool the mixture to 0-4°C for 2 hours.
- Collection: Filter the crystals and wash with cold Hexane.

- Drying: Dry under high vacuum at ambient temperature. Do not oven dry >50°C.

Safety & Handling

- Alkylating Agent: This compound is a potent alkylating agent (genotoxic impurity risk). Handle in a fume hood.
- Skin Absorption: High lipophilicity (LogP ~3.9) suggests rapid skin absorption. Double-gloving (Nitrile) is mandatory.
- Waste Disposal: Quench excess material with a dilute amine solution (e.g., ammonia in methanol) before disposal to destroy the reactive chloride.

References

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